1-Methyl-4-piperidinyl 2-methoxybenzoate
Description
1-Methyl-4-piperidinyl 2-methoxybenzoate is an ester derivative of 2-methoxybenzoic acid, where the hydroxyl group of the carboxylic acid is replaced by a 1-methyl-4-piperidinyl moiety. This structural modification introduces both steric and electronic effects, distinguishing it from simpler esters like methyl 2-methoxybenzoate.
Properties
Molecular Formula |
C14H19NO3 |
|---|---|
Molecular Weight |
249.3 g/mol |
IUPAC Name |
(1-methylpiperidin-4-yl) 2-methoxybenzoate |
InChI |
InChI=1S/C14H19NO3/c1-15-9-7-11(8-10-15)18-14(16)12-5-3-4-6-13(12)17-2/h3-6,11H,7-10H2,1-2H3 |
InChI Key |
CQDYAFQUDQUTHZ-UHFFFAOYSA-N |
SMILES |
CN1CCC(CC1)OC(=O)C2=CC=CC=C2OC |
Canonical SMILES |
CN1CCC(CC1)OC(=O)C2=CC=CC=C2OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Methyl 2-Methoxybenzoate (M2MOB)
Methyl 2-methoxybenzoate (M2MOB) shares the 2-methoxybenzoate backbone but lacks the piperidinyl group. Key differences include:
- Electronic Effects: The 2-methoxy group in M2MOB acts as an electron-donating substituent, influencing aromatic substitution reactivity.
- Applications : M2MOB is detected in agricultural contexts (e.g., grape esters under kaolin particle film treatments) , whereas the piperidinyl ester may have pharmaceutical applications due to piperidine’s role in CNS-targeting drugs .
Table 1: Key Properties of 2-Methoxybenzoate Derivatives
Metal Complexes of 2-Methoxybenzoate
Solid-state metal complexes (e.g., Mn, Co, Ni, Cu, Zn with 2-methoxybenzoate) exhibit distinct thermal and structural properties:
- Thermal Stability : Copper 2-methoxybenzoate decomposes in three steps between 110–349°C, while cobalt and nickel analogs show stability up to 200°C .
- Coordination Behavior : Infrared spectroscopy indicates unidentate bonding of the carboxylate group to metal ions, contrasting with the covalent ester linkage in this compound .
Table 2: Thermal Decomposition of Metal 2-Methoxybenzoates
| Metal Ion | Decomposition Range (°C) | Steps | Reference |
|---|---|---|---|
| Cu²⁺ | 110–349 | 3 | |
| Co²⁺ | Up to 200 | 1 | |
| Ni²⁺ | Up to 200 | 1 |
Piperidine/Piperazine Derivatives
Piperazine and piperidine derivatives are pharmacologically significant. For example:
- Naratriptan : A piperidinyl indole derivative synthesized via benzyl-protected intermediates, highlighting the utility of piperidine in drug design .
The 1-methyl-4-piperidinyl group in the target compound may enhance lipophilicity and blood-brain barrier penetration compared to non-piperidine esters.
Bulky Ester Derivatives
Compounds like 1-tert-butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 2-methoxybenzoate feature bulky substituents, leading to:
- Steric Effects : Reduced reactivity in nucleophilic substitution compared to less hindered esters.
- Thermal Behavior : Bulky groups may stabilize the compound against thermal degradation, though specific data are unavailable .
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